(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-11-5-4-6-12(2)17(11)22-19(24)14(10-21)7-13-8-15(20)18(23)16(9-13)25-3/h4-9,23H,1-3H3,(H,22,24)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRCPIOBBNFJPA-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups: a bromine atom, hydroxyl and methoxy groups, a cyano group, and a dimethylphenyl moiety. Its molecular formula is with a molecular weight of approximately 401.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇BrN₂O₃ |
| Molecular Weight | 401.3 g/mol |
| CAS Number | 479037-93-9 |
The biological activity of this compound is likely mediated through interactions with specific biological targets, potentially including enzymes and receptors involved in various signaling pathways. Compounds with similar structures often exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.
Biological Activity
Research indicates that compounds with similar structural motifs can exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Antioxidant Properties : The presence of hydroxyl groups contributes to the scavenging of free radicals, providing protective effects against oxidative stress.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study 1 : A derivative similar to this compound was evaluated for its anticancer properties against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Study 2 : Another research focused on the antioxidant capacity of a related compound using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µM, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of cyano propenamide derivatives. Key analogs include:
Key Observations :
- Halogen vs. Trifluoromethyl Groups : The bromine atom in the target compound may enhance binding affinity via halogen bonding compared to XCT790’s trifluoromethyl groups, which prioritize lipophilicity and metabolic stability .
- Amide vs. Hydrazide : The 2,6-dimethylphenyl amide group increases steric hindrance compared to GSK4716’s hydrazide, likely reducing off-target interactions .
Physicochemical Properties
Computational studies using density-functional theory (DFT) methods (e.g., B3LYP functional) predict:
- LogP : ~3.8 (moderate lipophilicity due to bromine and methoxy groups).
- Hydrogen-Bonding Capacity: 2 donors (amide NH, phenolic OH) and 3 acceptors (cyano, amide carbonyl, methoxy), enabling robust crystal packing or protein interactions .
- Polar Surface Area (PSA) : ~90 Ų, suggesting moderate membrane permeability.
Pharmacological and Crystallographic Insights
- Target Engagement : The Z-configuration of the propenamide backbone likely enforces a planar conformation, optimizing binding to flat hydrophobic pockets (e.g., kinase ATP-binding sites). This contrasts with the E-configuration in XCT790, which adopts a twisted conformation for ERRα binding .
- Crystallographic Data : SHELX refinement of similar compounds reveals that bromine’s heavy-atom effect aids in resolving electron density maps, simplifying structure determination compared to lighter halogens .
- Hydrogen-Bond Networks : Graph-set analysis (e.g., Etter’s rules) indicates that the 4-hydroxy and methoxy groups form R₂²(8) motifs in crystals, stabilizing supramolecular assemblies. This contrasts with XCT790’s thiadiazole-mediated C(6) chains .
Q & A
Q. Analytical Validation :
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and isomer purity.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
How is the molecular structure of this compound characterized?
Basic Research Focus
Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇BrN₂O₃ |
| Molecular Weight | 401.3 g/mol |
| Functional Groups | Bromo, hydroxy, methoxy, cyano, enamide |
Q. Characterization Methods :
- Single-crystal X-ray diffraction (if applicable) for absolute stereochemical assignment, potentially using SHELX software for refinement .
- FT-IR to identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, O–H stretch ~3400 cm⁻¹) .
How can reaction conditions be optimized to enhance (Z)-isomer selectivity during synthesis?
Advanced Research Focus
Methodological Strategies :
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize dipolar transition states, favoring (Z)-isomer formation .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to direct stereochemistry via coordination with the cyano group .
- Temperature control : Lower temperatures (0–25°C) reduce thermal isomerization .
Validation : Monitor reaction progress via time-resolved ¹H NMR to track isomer ratios .
What computational approaches predict the compound’s reactivity or biological interactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .
How can contradictions in spectral data during characterization be resolved?
Advanced Research Focus
Case Example : Discrepancies in ¹H NMR peaks for hydroxy protons due to solvent-dependent tautomerism.
Resolution :
- Perform variable-temperature NMR to identify dynamic exchange processes .
- Cross-validate with HRMS to confirm molecular ion consistency .
- Compare with X-ray crystallography data (if available) to resolve ambiguity .
What strategies assess the compound’s potential pharmacological effects?
Q. Advanced Research Focus
- In vitro assays :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → ethoxy) to correlate structural changes with bioactivity .
How can derivatives of this compound be designed for enhanced properties?
Q. Advanced Research Focus
- Rational design : Replace the bromo group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
- Click chemistry : Introduce triazole moieties via Huisgen cycloaddition to improve solubility .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the hydroxy group during synthetic steps .
What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
